3-(4-Amino-2-fluoro-phenyl)-propionic acid tert-butyl ester

Overview

Description

3-(4-Amino-2-fluoro-phenyl)-propionic acid tert-butyl ester, also known as AF-TBE, is a compound that has been extensively studied due to its unique properties. It has been used in a variety of scientific applications, such as drug synthesis, chemical synthesis, and biochemical and physiological studies. AF-TBE has a wide range of applications due to its unique structure and properties, and it can be used in a variety of ways.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A significant application of compounds structurally related to 3-(4-Amino-2-fluoro-phenyl)-propionic acid tert-butyl ester is in the synthesis of heterocyclic compounds. These compounds serve as building blocks in pharmaceuticals, agrochemicals, and organic materials due to their complex and diverse biological activities. The utility of similar structures in creating a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyrroles, and others, underscores the importance of such chemicals in medicinal and synthetic organic chemistry. The unique reactivity of these compounds facilitates mild reaction conditions, enabling efficient synthesis of targeted molecules with potential therapeutic applications (Gomaa & Ali, 2020).

Anticancer Research

Derivatives of cinnamic acid, which shares a functional similarity with the target compound, have been extensively researched for their anticancer properties. The presence of phenolic analogues like 3-(4-Amino-2-fluoro-phenyl)-propionic acid tert-butyl ester in medicinal research opens up possibilities for developing new anticancer agents. These derivatives have shown potential in combating various cancers, underscoring the critical role of such compounds in advancing cancer treatment strategies. The synthesis and biological evaluation of these derivatives are crucial in understanding their mechanism of action and enhancing their efficacy as anticancer agents (De, Baltas, & Bedos-Belval, 2011).

Environmental and Food Safety Analysis

Compounds structurally related to 3-(4-Amino-2-fluoro-phenyl)-propionic acid tert-butyl ester are utilized in analytical methods for environmental and food safety. For example, analysis of phthalate esters, which are used as plasticizers, involves methodologies that could be applied to similar esters. This includes determining their presence in food packaging and understanding their impact on human health and the environment. The development of sample preparation and analytical techniques for these compounds is critical for monitoring their levels and ensuring safety standards are met (Haji Harunarashid, Lim, & Harunsani, 2017).

Biotechnological Applications

In biotechnology, derivatives of acids and esters, similar to the target compound, are explored for their potential in producing value-added chemicals from biomass. Lactic acid production and its conversion into various chemicals like esters demonstrate the versatility of such compounds in green chemistry. Biotechnological routes for transforming these acids and esters into useful products underscore their importance in sustainable development and the production of environmentally friendly chemicals (Gao, Ma, & Xu, 2011).

properties

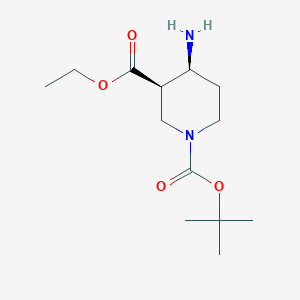

IUPAC Name |

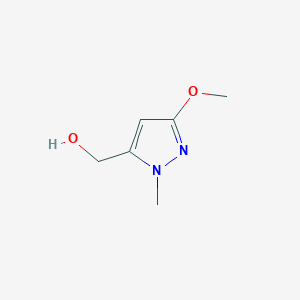

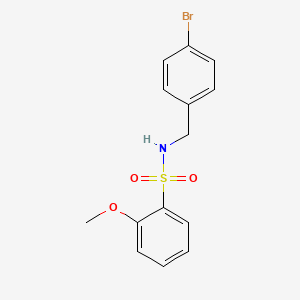

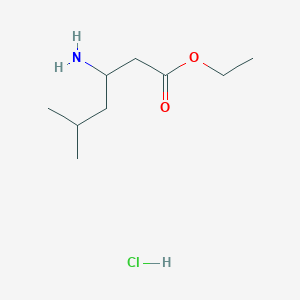

tert-butyl 3-(4-amino-2-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)7-5-9-4-6-10(15)8-11(9)14/h4,6,8H,5,7,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLAPVZZWVHGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-2-fluoro-phenyl)-propionic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile](/img/structure/B3159867.png)

![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3159869.png)